molecular formula C11H14F9I B3328010 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane CAS No. 40735-33-9

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane

Cat. No.: B3328010
CAS No.: 40735-33-9
M. Wt: 444.12 g/mol
InChI Key: ZJRXNPPPEHEXIG-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane is a fluorinated organic compound with the molecular formula C11H14F9I. It is characterized by the presence of nine fluorine atoms and one iodine atom attached to an undecane backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane typically involves the fluorination of an undecane precursor followed by iodination. One common method is the electrochemical fluorination of an undecane derivative, which introduces the fluorine atoms. The iodination step can be achieved using iodine or iodine-containing reagents under specific reaction conditions .

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and coatings

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane is primarily related to its ability to participate in substitution and coupling reactions. The presence of the iodine atom allows for selective functionalization, while the fluorinated chain imparts stability and unique physicochemical properties. These characteristics enable the compound to interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane can be compared with other fluorinated iodides, such as:

These comparisons highlight the uniqueness of this compound in terms of its longer carbon chain and the resulting impact on its chemical behavior and applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F9I/c1-2-3-4-5-7(21)6-8(12,13)9(14,15)10(16,17)11(18,19)20/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRXNPPPEHEXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895196
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40735-33-9
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
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1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoundecane

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